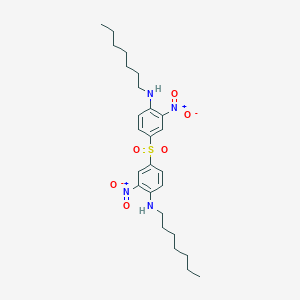![molecular formula C13H15Cl2NO4 B14000707 Diethyl[(3,4-dichlorophenyl)amino]propanedioate CAS No. 6939-59-9](/img/structure/B14000707.png)
Diethyl[(3,4-dichlorophenyl)amino]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl[(3,4-dichlorophenyl)amino]propanedioate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules. The compound is characterized by the presence of a diethyl ester group attached to a propanedioate backbone, with a 3,4-dichlorophenylamino substituent.
Vorbereitungsmethoden
The synthesis of Diethyl[(3,4-dichlorophenyl)amino]propanedioate typically involves the reaction of diethyl malonate with 3,4-dichloroaniline under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, which facilitates the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in ethanol to ensure complete reaction and high yield .
Analyse Chemischer Reaktionen
Diethyl[(3,4-dichlorophenyl)amino]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester groups, leading to the formation of various substituted derivatives
Common reagents used in these reactions include sodium ethoxide, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl[(3,4-dichlorophenyl)amino]propanedioate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials
Wirkmechanismus
The mechanism of action of Diethyl[(3,4-dichlorophenyl)amino]propanedioate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its molecular targets include enzymes and receptors that facilitate these reactions. The pathways involved often include nucleophilic attack on electrophilic centers, leading to the formation of new chemical bonds .
Vergleich Mit ähnlichen Verbindungen
Diethyl[(3,4-dichlorophenyl)amino]propanedioate can be compared with other similar compounds, such as:
Diethyl malonate: A simpler ester that lacks the 3,4-dichlorophenylamino group.
Diethyl 2-(3,4-dichlorophenyl)propanedioate: A closely related compound with similar structural features but different reactivity.
1,3-diethyl 2-{[(2,4-dichlorophenyl)amino]methylidene}propanedioate: Another similar compound with a different substitution pattern on the phenyl ring
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research.
Eigenschaften
CAS-Nummer |
6939-59-9 |
|---|---|
Molekularformel |
C13H15Cl2NO4 |
Molekulargewicht |
320.16 g/mol |
IUPAC-Name |
diethyl 2-(3,4-dichloroanilino)propanedioate |
InChI |
InChI=1S/C13H15Cl2NO4/c1-3-19-12(17)11(13(18)20-4-2)16-8-5-6-9(14)10(15)7-8/h5-7,11,16H,3-4H2,1-2H3 |
InChI-Schlüssel |
CJHSQFQFBBRLNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC(=C(C=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[hydroxy(diphenyl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B14000633.png)
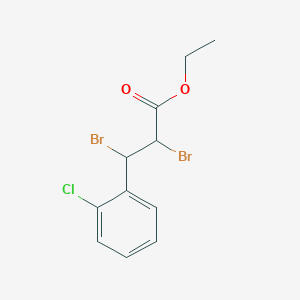
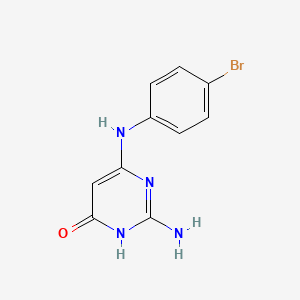
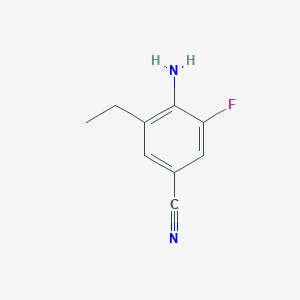
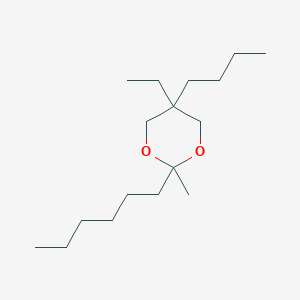
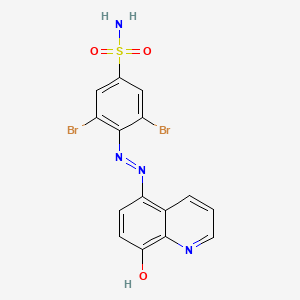
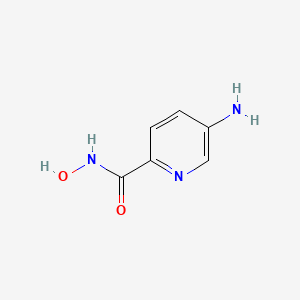
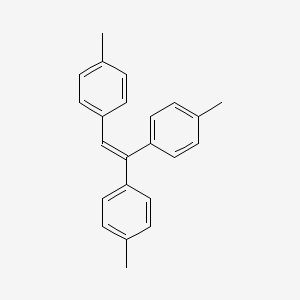
![(2E)-2-[(3,4-Dichlorophenyl)imino]-1-phenylethan-1-one](/img/structure/B14000683.png)
![N-[4-(4-nitrophenyl)sulfinylphenyl]acetamide](/img/structure/B14000688.png)
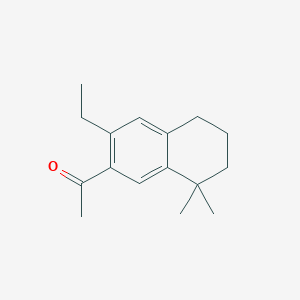
![[3-[6-(3-Methylsulfonyloxypropanoylamino)hexylamino]-3-oxopropyl] methanesulfonate](/img/structure/B14000704.png)
